Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
Overview
Description
Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that features a trifluoromethyl group, a furan ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is performed between 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde and a compound containing an active methyl or methylene group, such as methyl 2-cyanoacetate . The reaction conditions often include the use of a base catalyst and may be enhanced by microwave irradiation to improve yield and reaction rate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the Knoevenagel condensation reaction under controlled conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium on carbon (Pd/C), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its biological activity . The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- (5E)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one
- 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine
Uniqueness
Methyl (5E)-2-methyl-4-oxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its combination of a trifluoromethyl group, furan ring, and pyrrole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
methyl (5E)-4-hydroxy-2-methyl-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO4/c1-10-16(18(25)26-2)17(24)14(23-10)9-13-6-7-15(27-13)11-4-3-5-12(8-11)19(20,21)22/h3-9,24H,1-2H3/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJFBEPJHRQZDP-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=C1C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C(=C1C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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